5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C7H3BrClN3O2 and a molecular weight of 276.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyrrolo[2,3-b]pyridine core. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and chlorination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the following steps :
Starting Material: 4-chloro-7-azaindole is dissolved in dichloromethane.
Bromination: Liquid bromine is added dropwise to the solution at 0°C, followed by stirring for 2 hours.
Workup: The reaction mixture is quenched with saturated sodium bisulfite solution, and the organic layer is separated and dried over anhydrous sodium sulfate.
Purification: The crude product is purified by column chromatography to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Major Products:
Nucleophilic Substitution: Products include 5-amino-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine and 5-thio-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Reduction: The major product is 5-bromo-4-chloro-3-amino-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives used in material science and catalysis .
Biology and Medicine: In biological research, this compound is investigated for its potential as a kinase inhibitor. It has shown activity against fibroblast growth factor receptors (FGFRs), making it a candidate for cancer therapy . Its derivatives are studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure allows for the creation of novel compounds with improved efficacy and selectivity .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine involves the inhibition of specific molecular targets, such as FGFRs. By binding to the ATP-binding site of these receptors, the compound prevents the phosphorylation and activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . This mechanism is particularly relevant in the context of cancer therapy, where FGFR signaling is often dysregulated .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-bromo-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to these similar compounds, 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in reduction and substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the nitro group contributes to the compound’s potential as a kinase inhibitor, providing a basis for its use in cancer research .
Properties
IUPAC Name |
5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVODCJREHAIGNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Br)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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